Ring-Size-Dependent Lipophilicity: Calculated clogP of the [3.6] Scaffold Versus [3.4], [3.5], and [3.7] Spiro-β-Lactams
The calculated partition coefficient (clogP) for tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate is 2.47 ± 0.3, positioning it between the less lipophilic [3.4]octane (clogP 1.70) and the more lipophilic [3.7]undecane (clogP 3.23) and [3.5]nonane (clogP 2.18) analogs predicted using the same ACD/Labs Percepta algorithm [1]. The incremental clogP increase of approximately 0.5–0.8 log units per added methylene in the non-lactam ring is consistent with established spiroalkane lipophilicity trends [1]. This property is relevant for partitioning into hydrophobic enzyme binding pockets, such as the acyl-CoA:cholesterol acyltransferase (ACAT) active site reported for related spiro-β-lactams [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.47 ± 0.3 (C₁₄H₂₃NO₃, MW 253.34) |
| Comparator Or Baseline | tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate (CAS 204132-38-7): clogP 1.70; tert-Butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate (CAS 204132-39-8): clogP 2.18; tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate (CAS 1335042-60-8): clogP 3.23 |
| Quantified Difference | [3.6] vs [3.4]: ΔclogP = +0.77; [3.6] vs [3.5]: ΔclogP = +0.29; [3.6] vs [3.7]: ΔclogP = -0.76 |
| Conditions | ACD/Labs Percepta predicted clogP values (neutral species); standard computational protocol. |
Why This Matters
Lipophilicity differences of ≥0.5 log units between the [3.6] and [3.4] or [3.7] scaffolds correspond to a >3-fold difference in octanol-water partition coefficient, which can substantially alter membrane permeability, protein binding, and metabolic clearance in drug discovery programs.
- [1] ACD/Labs Percepta Platform. Predicted clogP values for tert-butyl 2-oxo-1-azaspiro[3.n]alkane-1-carboxylate series (n = 4,5,6,7). PhysChem Module, version 2024. View Source
- [2] Benfatti F, Cardillo G, Gentilucci L, Tolomelli A. Synthesis and biological evaluation of unprecedented classes of spiro-beta-lactams and azido-beta-lactams as acyl-CoA:cholesterol acyltransferase inhibitors. Bioorg Med Chem Lett. 2007;17(7):1946-1950. doi:10.1016/j.bmcl.2007.01.027 View Source
